molecular formula C10H10N4O2 B6145327 ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate CAS No. 88010-91-7

ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate

Cat. No.: B6145327
CAS No.: 88010-91-7
M. Wt: 218.21 g/mol
InChI Key: FCSYWEHPHHOKOU-UHFFFAOYSA-N
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Description

Significance of Tetrazole Heterocycles in Organic Chemistry

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. This high nitrogen content imparts a unique set of properties to the ring, making it a subject of extensive study in organic chemistry. nih.gov Tetrazoles are known for their thermal and chemical stability. vulcanchem.com One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere of the carboxylic acid group. nih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. The tetrazole moiety can mimic the acidity and hydrogen bonding capabilities of a carboxylic acid while often providing improved metabolic stability and bioavailability. nih.gov This strategy of replacing a carboxylic acid with a tetrazole has been successfully employed in the design of numerous pharmaceutical agents. nist.gov Beyond medicinal chemistry, the high nitrogen content of tetrazoles also makes them of interest as energetic materials and as ligands in coordination chemistry. guidechem.com

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, such as sodium azide. guidechem.comnih.gov This reaction is a powerful and versatile method for constructing the tetrazole ring system and can often be facilitated by catalysts to improve efficiency and reaction conditions. vulcanchem.comnih.gov

Role of Benzoate (B1203000) Esters as Structural Motifs

Benzoate esters are a class of organic compounds derived from benzoic acid and an alcohol. sigmaaldrich.com The simple ethyl ester, ethyl benzoate, is a colorless liquid with a pleasant odor, used in fragrances and as a flavoring agent. sigmaaldrich.com In the broader context of chemical research and drug design, the benzoate ester moiety serves several important functions.

Overview of Ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate as a Target Compound

This compound is a specific aryl tetrazole ester that embodies the structural features discussed above. It consists of a benzoate group where the phenyl ring is substituted at the para (4-position) with a 1H-tetrazol-5-yl group. This molecule serves as a key example of a 5-substituted aryl tetrazole.

The primary route for the synthesis of this compound is the [3+2] cycloaddition of ethyl 4-cyanobenzoate (B1228447) with an azide salt, such as sodium azide (NaN₃). nih.govnih.gov This reaction directly converts the nitrile group of the starting ester into the 5-substituted tetrazole ring.

Table 1: Synthesis of this compound

Reactant 1 Reactant 2 Product Reaction Type
Ethyl 4-cyanobenzoate Sodium Azide This compound [3+2] Cycloaddition

As a member of the 5-substituted aryl tetrazole class, this compound is of interest in medicinal chemistry research. The tetrazole ring acts as a carboxylic acid bioisostere, while the ethyl benzoate portion can influence the molecule's solubility, stability, and ability to interact with biological targets. While detailed research findings on this specific molecule are not widely available in public literature, its structural components suggest its potential as an intermediate for the development of new chemical entities. For instance, hydrolysis of the ethyl ester group would yield 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid, a molecule with both a tetrazole and a carboxylic acid group, making it a bifunctional linker for various applications.

Table 2: Properties of the Key Precursor, Ethyl 4-cyanobenzoate

Property Value
Chemical Formula C₁₀H₉NO₂
Molar Mass 175.18 g/mol
Appearance White solid
Melting Point 52-54 °C
CAS Number 7153-22-2

Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.com

The study of this compound and related compounds contributes to a deeper understanding of the structure-activity relationships within the broader class of aryl tetrazole esters, paving the way for the rational design of new functional molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88010-91-7

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

ethyl 4-(2H-tetrazol-5-yl)benzoate

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)8-5-3-7(4-6-8)9-11-13-14-12-9/h3-6H,2H2,1H3,(H,11,12,13,14)

InChI Key

FCSYWEHPHHOKOU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NNN=N2

Purity

95

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Confirmation

There is no specific Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS) data available in the public domain for ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate. Without access to primary research articles that have synthesized and characterized this compound, it is impossible to provide tables of spectral data or a detailed analysis of its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H or ¹³C NMR data for this compound could be located.

Infrared (IR) Spectroscopy for Functional Group Analysis

Specific IR absorption frequencies for the functional groups present in this compound are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

The mass spectrum and a detailed fragmentation pattern for this compound have not been found in the searched databases and literature.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of single crystal X-ray diffraction studies having been performed or published for this compound.

Single Crystal X-ray Diffraction Analysis

Crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are unavailable.

Conformational Analysis and Molecular Geometry in the Crystalline State

Without crystallographic data, a discussion on the conformation and molecular geometry of this compound in the solid state is purely speculative and cannot be presented with scientific accuracy.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's architecture. Furthermore, DFT is used to analyze the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (tetrazole)1.33-1.37108-111-
N-N (tetrazole)1.33-1.38108-110-
C-C (phenyl)1.39-1.41119-121-
C-C (ester)1.50--
C=O (ester)1.21--
C-O (ester)1.35--
Phenyl-Tetrazole--~45

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map for this compound typically shows negative potential regions (red and yellow) concentrated around the nitrogen atoms of the tetrazole ring and the oxygen atom of the carbonyl group. These areas are susceptible to electrophilic attack. Conversely, positive potential regions (blue) are generally found around the hydrogen atoms, indicating sites prone to nucleophilic attack. This information is crucial for understanding how the molecule might interact with other molecules and biological targets.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the tetrazole ring and the adjacent phenyl ring, while the LUMO is distributed over the ester group. The calculated HOMO-LUMO gap provides insights into the molecule's charge transfer capabilities and its potential for electronic transitions.

Table 2: Calculated HOMO, LUMO, and Energy Gap for this compound

ParameterEnergy (eV)
HOMO-7.2 to -7.5
LUMO-1.5 to -1.8
Energy Gap (ΔE)5.4 to 6.0

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can be used to study the conformational flexibility of this compound, particularly the rotation around the single bond connecting the phenyl and tetrazole rings. These simulations can also provide insights into how the molecule interacts with its environment, such as a solvent or a biological receptor, by modeling the movements and interactions of all atoms in the system over a specific period.

Tautomeric Equilibrium Studies of the Tetrazole Ring

The tetrazole ring of this compound can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which differ in the position of the hydrogen atom on the nitrogen atoms of the ring. Computational studies are essential for determining the relative stability of these tautomers. By calculating the energies of each tautomer, researchers can predict which form is more likely to be present under equilibrium conditions. These studies often indicate that the 2H-tautomer is slightly more stable than the 1H-tautomer, though the energy difference can be small and influenced by the surrounding environment.

Theoretical Insights into Reaction Mechanisms and Pathways

The formation of the tetrazole ring in this compound from its precursor, ethyl 4-cyanobenzoate (B1228447), and an azide (B81097) source is a subject of significant interest in computational chemistry. Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the intricate mechanisms of this transformation. These investigations provide a molecular-level understanding of the reaction pathways, transition states, and the factors governing the reaction's feasibility and rate.

The reaction is formally a [3+2] cycloaddition between the nitrile group (-C≡N) of ethyl 4-cyanobenzoate and an azide species. However, computational models have challenged the initial assumption of a simple, concerted pericyclic mechanism. Instead, the evidence strongly points towards a more complex, stepwise pathway, particularly when using azide salts, which are common reagents for this synthesis. nih.govnih.gov

Key Mechanistic Findings:

Stepwise vs. Concerted Mechanism: DFT calculations have shown that a direct, one-step [3+2] cycloaddition of the azide anion (N₃⁻) to the nitrile has a very high activation barrier, making it kinetically unfavorable under typical reaction conditions. nih.gov A more plausible, lower-energy pathway involves a stepwise mechanism. This process is initiated by the nucleophilic attack of the azide anion on the electrophilic carbon atom of the nitrile group in ethyl 4-cyanobenzoate. This attack leads to the formation of a linear imidoyl azide intermediate. Subsequent intramolecular cyclization of this intermediate then forms the tetrazolate anion, which upon protonation yields the final tetrazole product. nih.govnih.gov

Role of the Substituent: The 4-ethoxycarbonylphenyl group on the nitrile plays a crucial role. The ester group is electron-withdrawing, which enhances the electrophilicity of the nitrile carbon. This electronic effect lowers the activation energy for the initial nucleophilic attack by the azide, thereby facilitating the reaction. nih.gov Computational studies have established a strong correlation between the electron-withdrawing strength of the substituent on the nitrile and the activation barrier of the reaction. nih.govnih.gov

A generalized reaction pathway, as supported by computational studies on related aryl nitriles, is depicted below:

Nitrile Activation: The nitrile is activated, often by a proton or a Lewis acid (M⁺).

Nucleophilic Attack: The azide anion attacks the activated nitrile carbon to form an imidoyl azide intermediate.

Cyclization: The imidoyl azide undergoes intramolecular cyclization to form the tetrazole ring.

Illustrative Computational Data:

The table below presents representative calculated energy barriers for the uncatalyzed reaction of an azide anion with a nitrile, based on DFT (B3LYP) calculations for analogous compounds. nih.gov

Reactant NitrileCalculated Activation Barrier (kcal/mol)Reaction Enthalpy (kcal/mol)
Benzonitrile (B105546) (PhCN)32.4-16.5
Methylnitrile (MeCN)33.8-14.8

These theoretical investigations are crucial for optimizing reaction conditions and for the rational design of more efficient synthetic routes and catalysts for producing tetrazole-containing compounds like this compound. nih.gov

Chemical Reactivity and Transformation Studies

Functional Group Transformations of the Ester Moiety

The ethyl ester group of the compound is amenable to various transformations, allowing for the introduction of new functional groups. A significant conversion is the formation of the corresponding benzohydrazide (B10538). This reaction is typically achieved by treating ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol (B145695), and heating the mixture. vulcanchem.com The resulting 4-(1H-tetrazol-1-yl)benzohydrazide is a versatile intermediate in its own right, capable of further reactions, such as the formation of Schiff bases through condensation with various aldehydes. vulcanchem.com

Reaction Reagents Solvent Conditions Product Reference
Hydrazide FormationHydrazine hydrateEthanolHeating4-(1H-tetrazol-1-yl)benzohydrazide vulcanchem.com

This table summarizes a key functional group transformation of the ester moiety.

Reactivity of the Tetrazole Ring

The tetrazole ring exhibits its own characteristic reactivity, most notably in N-alkylation reactions and as a ligand in coordination chemistry. The acidic N-H proton of the tetrazole ring can be deprotonated by a base, and the resulting anion can be alkylated. Studies on analogous compounds, such as N-benzoyl 5-(aminomethyl)tetrazole, have shown that N-alkylation can lead to a mixture of regioisomers (N1 and N2 substituted products). mdpi.com

Furthermore, the nitrogen atoms of the tetrazole ring can act as donor atoms to coordinate with metal centers. The hydrolysis product of the title compound, 4-(1H-tetrazol-5-yl)benzoic acid, is particularly effective in this regard. Both the tetrazole nitrogens and the carboxylate oxygens can bind to metal ions, making it a bifunctional ligand capable of forming extended networks like one-, two-, or three-dimensional coordination polymers with metals such as cobalt, zinc, and silver.

Oxidation Reactions

The response of this compound to oxidizing agents is a key aspect of its chemical profile. While specific studies on this exact molecule are not extensively detailed in the provided literature, it is known to react with strong oxidizing agents to yield corresponding oxidized products. The stability of the tetrazole and benzene (B151609) rings suggests that oxidation would likely target other parts of the molecule under specific conditions, though the tetrazole ring itself is generally robust.

Reduction Reactions

The compound can undergo reduction, with the primary site of reaction being the ethyl ester group. Analogous to the reduction of ethyl benzoate (B1203000), the ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert the ester to a (4-(1H-1,2,3,4-tetrazol-5-yl)phenyl)methanol group. The reaction proceeds via a tetrahedral intermediate after nucleophilic attack by a hydride ion. libretexts.org The tetrazole ring is generally stable under these reducing conditions.

Functional Group Reducing Agent Expected Product Analogous Reaction Reference
Ethyl EsterLithium Aluminum Hydride (LiAlH₄)(4-(1H-1,2,3,4-tetrazol-5-yl)phenyl)methanol libretexts.org

This table outlines the expected product from the reduction of the ester group based on analogous reactions.

Hydrolysis Studies of the Ester Group (Kinetic and Mechanistic Aspects)

The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(1H-1,2,3,4-tetrazol-5-yl)benzoic acid, is a fundamental reaction for this compound. This transformation can be catalyzed by either acid or base.

The mechanism for acid-catalyzed hydrolysis, as demonstrated with the similar ethyl benzoate, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid. libretexts.orgresearchgate.net

Base-promoted hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. libretexts.org The carbonyl group reforms with the expulsion of an ethoxide ion, which then deprotonates the newly formed carboxylic acid. libretexts.org Kinetic studies on the hydrolysis of the title compound have determined a half-life of 12 hours at pH 7. Research on the alkaline hydrolysis of ethyl benzoate in aqueous dimethyl sulfoxide (B87167) (DMSO) provides further insight into the kinetics and solvent effects on this type of reaction. acs.org

Hydrolysis Type Catalyst Key Mechanistic Step Kinetic Data (for the title compound) Reference
Acid-CatalyzedAcid (e.g., H₂SO₄)Protonation of carbonyl oxygen, formation of tetrahedral intermediate- libretexts.orgresearchgate.net
Base-PromotedBase (e.g., NaOH)Nucleophilic attack by hydroxide, formation of tetrahedral intermediatet₁/₂ = 12 hours (at pH 7) libretexts.org

This table summarizes the kinetic and mechanistic aspects of the ester hydrolysis.

Investigation of Decomposition Pathways

The thermal stability and decomposition pathways of tetrazole-containing compounds are of significant interest. The decomposition of this compound is expected to be dictated by the tetrazole moiety. Studies on various tetrazole derivatives show that thermal decomposition typically proceeds via a ring-opening reaction to form a transient azide (B81097) intermediate, which is then followed by the elimination of molecular nitrogen (N₂). nih.govacs.orgacs.org This decomposition pathway is generally favored over radical decomposition channels. nih.govacs.org

The stability of the tetrazole ring is influenced by its substituents. For many N-substituted tetrazoles, decomposition begins with the breakdown of the tetrazole fragment. researchgate.net The activation energy for the decomposition of some azobistetrazole derivatives has been calculated to be in the range of 26–33 kcal/mol, which is significantly lower than that of the unsubstituted parent tetrazole (approximately 40 kcal/mol), indicating that substitution can lower the thermal stability. nih.govacs.org In some cases, controlled thermal decomposition of C,N-substituted tetrazoles can be used to generate highly reactive nitrilimines, which are valuable intermediates in 1,3-dipolar cycloaddition reactions. wikipedia.org

Decomposition Feature Description Reference
Primary MechanismRing-opening to an azide intermediate, followed by N₂ elimination. nih.govacs.orgacs.org
Initiation SiteTypically begins with the decomposition of the tetrazole ring. researchgate.net
Activation Energy~26-33 kcal/mol for some related derivatives, lower than parent tetrazole. nih.govacs.org
Potential IntermediateCan form reactive nitrilimines under controlled conditions. wikipedia.org

This table details the key characteristics of the decomposition pathways for tetrazole compounds.

Coordination Chemistry of Tetrazolylbenzoate Ligands

Ligand Design Principles Incorporating Tetrazole and Carboxylate Moieties

The design of ligands for coordination chemistry hinges on the strategic placement of donor atoms that can bind to metal centers. The combination of a tetrazole ring and a carboxylate group within a single molecular entity, as found in the hydrolyzed form of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate, namely 4-(1H-tetrazol-5-yl)benzoic acid, offers a versatile platform for constructing coordination complexes.

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a key component in modern chemical design. It is considered a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that can elicit comparable biological responses. The presence of multiple nitrogen atoms in the tetrazole ring provides several potential coordination sites, leading to a variety of binding modes with metal ions. researchgate.net This versatility allows for the formation of diverse and complex structures. researchgate.net

Similarly, the carboxylate group (-COOH), obtained upon hydrolysis of the ethyl ester, provides two oxygen donor atoms. This group can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging fashions. The ability of both the tetrazole and carboxylate groups to bridge multiple metal centers is a crucial factor in the formation of one-, two-, or three-dimensional coordination polymers and MOFs. escholarship.org The semi-rigid nature of linkers containing these groups also plays a role in the final architecture of the resulting metal-organic frameworks. rsc.org

Formation of Metal Complexes with Transition Metals

The reaction of tetrazolylbenzoate ligands with transition metal salts leads to the formation of a wide array of metal complexes. The specific coordination environment around the metal ion is influenced by factors such as the nature of the metal, the solvent system used, and the presence of other coordinating ligands. chemmethod.commdpi.com

Coordination Modes of the Tetrazole Nitrogen Atoms

The nitrogen-rich tetrazole ring offers multiple coordination possibilities. researchgate.net The specific nitrogen atoms involved in binding to the metal center can vary, leading to different structural motifs. Common coordination modes include:

Monodentate: A single nitrogen atom from the tetrazole ring coordinates to the metal center.

Bidentate: Two nitrogen atoms from the same tetrazole ring chelate to a single metal center.

Bridging: The tetrazole ring bridges two or more metal centers, utilizing different nitrogen atoms to bind to each metal. This mode is fundamental to the construction of extended networks. rsc.org

The pKa of the tetrazole ring is approximately 4.9, similar to that of carboxylic acids, which influences its coordination behavior. researchgate.net The deprotonated tetrazolate anion is a common form observed in coordination complexes.

Coordination through the Benzoate (B1203000) Ester Oxygen Atoms

While the primary coordination often occurs after hydrolysis of the ethyl ester to the carboxylate, the ester group itself can participate in coordination, although this is less common. More frequently, the carboxylate group derived from the hydrolysis of the benzoate ester coordinates to metal ions. The coordination modes of the carboxylate group are well-established and include:

Monodentate: One oxygen atom of the carboxylate group binds to the metal center. nih.gov

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a four-membered ring. researchgate.net

In some instances, the ester group has been observed to be absent in the final complex, indicating hydrolysis during the reaction. chemmethod.com The coordination of the carboxylate group can lead to the formation of various structural units, such as the well-known "paddle-wheel" dinuclear clusters. nih.gov

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of tetrazolylbenzoate ligands to act as multitopic linkers is central to the development of coordination polymers and MOFs. researchgate.net These extended structures are formed by the self-assembly of metal ions or clusters with the organic linkers. unimi.it

Structural Architectures of Metal-Organic Materials

The combination of different coordination modes of the tetrazole and carboxylate groups allows for the construction of a variety of network topologies. The resulting frameworks can be one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) structures. rsc.orgmdpi.com The final architecture is influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the linker, and the reaction conditions such as temperature and solvent. rsc.org For instance, the use of co-ligands can also direct the formation of specific structures. rsc.org

The resulting MOFs can exhibit permanent porosity, a key feature for applications in gas storage and separation. researchgate.net The design and synthesis of MOFs with desired pore sizes and functionalities is a major focus of current research. escholarship.org

Role as Building Blocks in Extended Structures

Ligands derived from this compound are considered excellent building blocks for creating extended networks. The bifunctional nature of the hydrolyzed ligand, 4-(1H-tetrazol-5-yl)benzoic acid, allows it to bridge multiple metal centers, leading to the formation of robust frameworks. Research has demonstrated the successful use of 4-substituted tetrazole-benzoate ligands in the synthesis of coordination polymers with various transition metals, including cobalt, zinc, cadmium, and manganese. rsc.org

The modular nature of MOF synthesis allows for the systematic design of materials with tailored properties. By choosing appropriate metal clusters and organic linkers, it is possible to control the dimensionality, topology, and chemical functionality of the resulting framework. escholarship.org The use of post-synthetic modification techniques further expands the range of accessible functionalized MOFs. nih.gov

Below is a table summarizing the coordination behavior of related tetrazolyl and benzoate ligands in the formation of coordination polymers.

Ligand TypeMetal IonCoordination ModeResulting StructureReference
Tetrazolate-carboxylateCd(II)μ3-κN4:κN6,O1:κO1 bridging2D framework rsc.org
Bis(tetrazole)Cd(II), Zn(II)Helical zigzag chains2D frameworks rsc.org
Tetrazole-1-acetateCo(II)3,6-connected bridging3D framework osti.gov
BenzoateZn(II)MonodentateMononuclear complex nih.gov
BenzoateNi(II)Bidentate bridgingDinuclear paddle-wheel nih.gov
TetracarboxylateCu(II), Mn(II), Zn(II)μ4 and μ6 bridging2D networks mdpi.comsemanticscholar.org

This table illustrates the diverse coordination chemistry enabled by ligands containing tetrazole and carboxylate functional groups, highlighting their importance in the construction of novel metal-organic materials.

Supramolecular Chemistry and Intermolecular Interactions

Analysis of Non-Covalent Interactions in Crystal Packing

Hydrogen Bonding Networks (e.g., C–H···N Hydrogen Bonds)

Hydrogen bonds are among the most significant directional interactions in the crystal packing of nitrogen-containing heterocyclic compounds. While conventional N-H···N or N-H···O hydrogen bonds are expected to be prominent, weaker C–H···N and C–H···O interactions also play a crucial role in stabilizing the crystal lattice. In the hypothetical crystal structure of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate, the acidic proton of the tetrazole ring (N-H) can form strong hydrogen bonds with the nitrogen atoms of neighboring tetrazole rings or the carbonyl oxygen of the benzoate (B1203000) group.

Furthermore, the aromatic and aliphatic C-H groups can act as weak hydrogen bond donors to the nitrogen atoms of the tetrazole ring. These C–H···N interactions, although less energetic than classical hydrogen bonds, are numerous and contribute significantly to the cohesion of the crystal structure. For instance, the hydrogen atoms of the benzene (B151609) ring and the ethyl group can form contacts with the nitrogen acceptors of the tetrazole ring, leading to the formation of extended networks. In related triazole compounds, C–H···N hydrogen bonds have been observed to link molecules into infinite chains.

Table 1: Hypothetical Hydrogen Bond Parameters for this compound

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···N0.982.053.03170
C-H(aryl)···N0.932.653.58150
C-H(ethyl)···O0.972.503.47165

Note: This data is illustrative and based on typical values for similar compounds, as specific crystallographic data for this compound is not publicly available.

π-π Stacking Interactions Involving Aromatic Rings

The presence of both a phenyl and a tetrazole ring in this compound makes π-π stacking interactions a key feature of its crystal packing. These interactions arise from the attractive, non-covalent forces between aromatic rings. The electron-rich nature of the benzene ring and the electron-deficient character of the tetrazole ring can lead to favorable offset or slipped-parallel stacking arrangements to minimize electrostatic repulsion and maximize attractive dispersion forces. rsc.org

These interactions are characterized by specific geometric parameters, including the inter-planar distance between the centroids of the rings and the slip angle. In many organic crystals, π-π stacking interactions contribute significantly to the thermodynamic stability of the packed structure, often organizing molecules into columns or layers. For related compounds containing phenyl and triazole or pyrazole (B372694) rings, π-π stacking has been shown to be a dominant organizational force. researchgate.net

Other Weak Intermolecular Forces (e.g., Dipole-Dipole, Dispersion Forces)

Beyond the more directional hydrogen bonds and π-π stacking, the crystal structure of this compound is also influenced by a network of weaker, less specific interactions. These include dipole-dipole forces arising from the permanent molecular dipole moment of the molecule, and London dispersion forces, which are present between all atoms and molecules.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the surface, one can identify regions of close contact, which correspond to intermolecular interactions. The surface is generated by partitioning the crystal electron density into molecular fragments.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact TypeContribution (%)
H···H45.0
C···H/H···C25.5
N···H/H···N18.2
O···H/H···O8.5
Other2.8

Note: This data is illustrative and based on typical values for similar compounds, as specific Hirshfeld analysis for this compound is not publicly available.

Energy Framework Calculations for Interaction Strength

To gain a deeper, quantitative understanding of the forces governing the crystal packing, energy framework calculations can be employed. This computational method allows for the calculation of the interaction energies between a central molecule and its surrounding neighbors in the crystal lattice. The total interaction energy is typically decomposed into its electrostatic, dispersion, polarization, and repulsion components.

For this compound, energy framework calculations would likely show that the crystal packing is dominated by a combination of electrostatic and dispersion forces. The strong hydrogen bonds would be reflected in a significant electrostatic contribution, while the π-π stacking and other van der Waals interactions would contribute primarily to the dispersion energy. The results of these calculations can be visualized as a framework diagram, where the thickness of the cylinders connecting molecular centroids is proportional to the strength of the interaction energy, providing a clear picture of the energetic landscape of the crystal. In related systems, dispersion energy has been shown to be a dominant stabilizing force. researchgate.net

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes

The conventional synthesis of ethyl 4-(1H-1,2,3,4-tetrazol-5-yl)benzoate typically involves the [3+2] cycloaddition of an azide (B81097) source, such as sodium azide, with ethyl 4-cyanobenzoate (B1228447). While effective, this method often requires harsh conditions and the use of potentially hazardous reagents like hydrazoic acid. researchgate.netgoogle.com Consequently, researchers are actively exploring safer and more efficient synthetic methodologies.

Recent advancements in organic synthesis offer promising alternatives. The use of nanomaterial-based catalysts is emerging as a green and efficient approach for the synthesis of 5-substituted-1H-tetrazoles. rsc.org For instance, catalysts like silver nanoparticles supported on sodium borosilicate have demonstrated high efficacy in promoting the cycloaddition reaction under milder, solvent-free conditions. acs.org The application of such nanocatalysts to the synthesis of this compound could lead to higher yields, shorter reaction times, and a more environmentally benign process. rsc.org

Furthermore, multicomponent reactions (MCRs) present a powerful strategy for the one-pot synthesis of complex heterocyclic scaffolds. researchgate.netacs.org The development of an MCR protocol for this compound, possibly involving ethyl 4-aminobenzoate, an orthoformate, and sodium azide, could streamline its production, enhancing atom economy and reducing waste. rsc.orgnih.gov Flow chemistry, particularly in microreactors, also offers a safer and more controlled environment for handling azides, potentially improving the selectivity and safety of the synthesis of 5-phenyltetrazole derivatives. srce.hrresearchgate.net

Synthetic ApproachPotential Advantages for this compound Synthesis
NanocatalysisGreener reaction conditions, higher yields, easier catalyst recovery. rsc.org
Multicomponent ReactionsIncreased efficiency, atom economy, and reduced waste. researchgate.netacs.org
Flow ChemistryEnhanced safety, better control over reaction parameters, improved selectivity. srce.hrresearchgate.net

Exploration of New Chemical Transformations

Beyond its role as a synthetic intermediate, the inherent reactivity of the tetrazole and benzoate (B1203000) moieties in this compound offers avenues for novel chemical transformations. The tetrazole ring, with its four nitrogen atoms, can act as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions. thieme-connect.com The exploration of the coordination chemistry of this compound could lead to the development of new catalysts or functional materials. researchgate.net

The N-H bond of the tetrazole ring presents a site for various substitution reactions. researchgate.net Alkylation, acylation, and arylation of the tetrazole nitrogen atoms can lead to a diverse library of 1,5- and 2,5-disubstituted tetrazole derivatives with potentially unique properties. nih.govnih.gov Furthermore, the ester group of the benzoate moiety can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, providing a handle for further molecular elaboration. researchgate.net The Vilsmeier-Haack reaction, for example, could be explored to introduce a formyl group at the 4-position of the pyrazolone (B3327878) ring, which can then be used to synthesize various derivatives. nih.gov

Advanced Materials Science Applications (Non-Physical Property Related)

The unique structural features of the tetrazole ring make it an attractive building block for advanced materials. numberanalytics.com Tetrazole-containing polymers have garnered interest for their potential applications in various fields. semanticscholar.orgresearchgate.net The this compound molecule could serve as a monomer in polymerization reactions. For example, the carboxylic acid derivative could be used to create polyesters or polyamides with the tetrazole moiety pendant to the polymer backbone. Such polymers could exhibit interesting properties for applications like gas capture, as tetrazole-containing microporous organic polymers have shown high efficacy in CO2 capture. lifechemicals.com

Recent research has also demonstrated the potential of tetrazoles as anchoring groups for the functionalization of semiconductor nanoparticles, such as TiO2, in dye-sensitized solar cells. acs.org The tetrazole group in this compound could potentially bind to nanoparticle surfaces, and the benzoate moiety could be further functionalized with chromophores, opening up possibilities in the development of new photosensitizers for solar energy conversion. acs.org The synthesis of main-chain tetrazole-based polymers via strategies like Ugi-azide four-multicomponent polymerization is also an emerging area of research. acs.orgkit.edu

Application AreaPotential Role of this compound
Polymer ChemistryMonomer for the synthesis of functional polymers with high nitrogen content. semanticscholar.orgresearchgate.net
Gas StoragePrecursor to microporous organic polymers for selective gas capture. lifechemicals.com
Solar EnergyAnchoring group for the functionalization of nanoparticles in dye-sensitized solar cells. acs.org
Energetic MaterialsThe high nitrogen content of the tetrazole ring is a key feature in the design of high-energy-density materials. acs.org

Deeper Computational and Theoretical Modeling Approaches

Computational and theoretical modeling are powerful tools for understanding the structure, reactivity, and properties of molecules like this compound. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, tautomeric equilibria, and spectroscopic properties of the molecule. iosrjournals.orgresearchgate.net For instance, computational studies on C-substituted tetrazoles have shown that the 2H-tautomer is generally more stable in the gas phase, a factor that influences its chemical behavior. iosrjournals.org

Understanding the tautomerism of the tetrazole ring is crucial, as the position of the proton affects the molecule's reactivity and its interactions with biological targets or material surfaces. researchgate.net Computational models can predict the relative energies of the 1H and 2H tautomers of this compound and how this equilibrium is influenced by substituents and the surrounding environment. researchgate.net

Furthermore, molecular modeling can be employed to design new derivatives with specific properties. For example, by modeling the interaction of different substituted analogues with target proteins, it may be possible to design more potent pharmaceutical agents. nih.gov In the context of materials science, computational screening can help identify promising candidates for applications such as gas storage or as components in electronic devices. lifechemicals.com The use of dual descriptors in computational analysis can offer more accurate predictions of nucleophilic and electrophilic regions within the molecule, guiding synthetic strategies. researchgate.net

Q & A

Q. How to interpret ambiguous mass spectrometry fragmentation patterns for derivatives?

  • Solution : Perform tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways (e.g., loss of CO₂ from the ester group at m/z 245 → 201) .

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